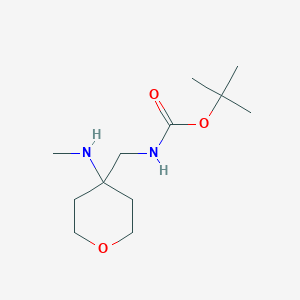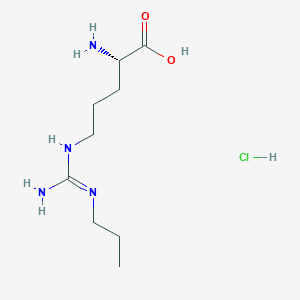![molecular formula C8H10F2O2 B2681411 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2361636-46-4](/img/structure/B2681411.png)
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid” is a chemical compound with the CAS Number: 2361636-46-4 . It has a molecular weight of 176.16 and is typically in powder form .
Molecular Structure Analysis
The Inchi Code for “2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid” is1S/C8H10F2O2/c9-8(10)3-1-2-4-5(6(4)8)7(11)12/h4-6H,1-3H2,(H,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Applications De Recherche Scientifique
Crystal Structure and Lattice Formation
- Research on diflunisal (a derivative of 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid) indicates that it forms a monoclinic crystal lattice with special channels, which are occupied by disordered hexane molecules. This lattice consists of dimers linked by hydrogen bonds between their carboxyl groups (Hansen, Perlovich, & Bauer-Brandl, 2001).
Stereochemistry and Structural Analysis
- The structural determination of camphene-1-carboxylic acid, a compound related to 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid, provides evidence for the preferred migration of the exo methyl group in the Nametkin Shift (Cameron, Jochem, Morris, & Maguire, 1994).
Transport and Metabolism in Biological Systems
- A study on a model amino acid, 2-aminobicyclo[2,2,1]heptane-2-carboxylic acid, showed that it is excreted slowly by rats, metabolized minimally, and accumulates in tissues, especially the pancreas. This compound exhibits different urinary and plasma amino acid levels and affects blood glucose (Christensen & Cullen, 1969).
Environmental Impact and Degradation
- Perfluorocarboxylic acids, similar in structure to 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid, have been studied for their environmental persistence and potential degradation via electrochemical methods. The study indicates varying degradation rates depending on the chain length of the acids (Niu, Lin, Xu, Wu, & Li, 2012).
Synthesis and Applications in Medicinal Chemistry
- The synthesis and comparison of various 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, including those related to 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid, have been studied for their specificity to Na+-independent membrane transport systems in tumor cells (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983).
Catalysis and Chemical Reactions
- Research on constrained beta-proline analogues, including 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, demonstrates their use in organocatalytic aldol reactions and the influence of acid geometry on reaction selectivity and efficiency (Armstrong, Bhonoah, & White, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The safety data sheet (MSDS) provides more detailed safety information .
Propriétés
IUPAC Name |
2,2-difluorobicyclo[4.1.0]heptane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)3-1-2-4-5(6(4)8)7(11)12/h4-6H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZQFYKURCDGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2C(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



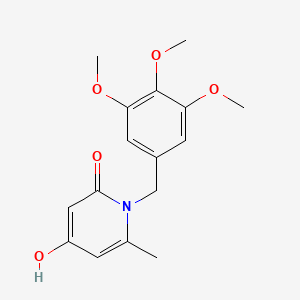

![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2681337.png)

![N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide](/img/structure/B2681341.png)

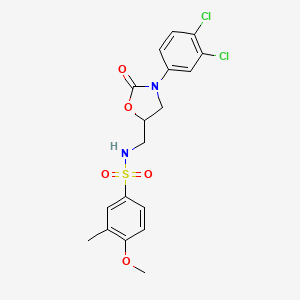
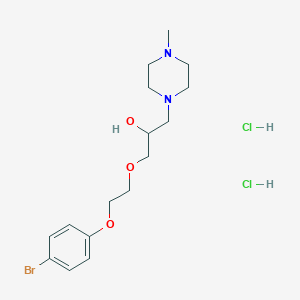
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2681346.png)
![1,3-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2681348.png)
